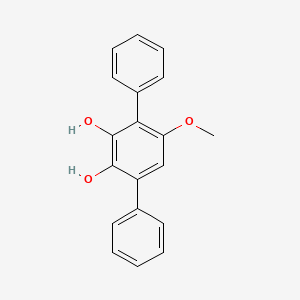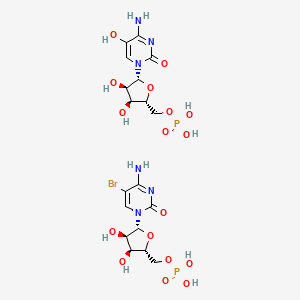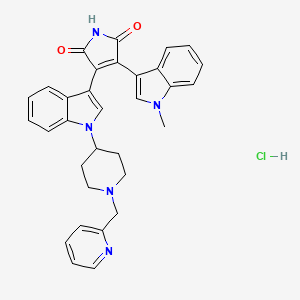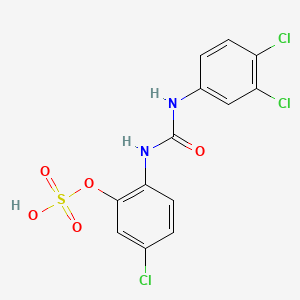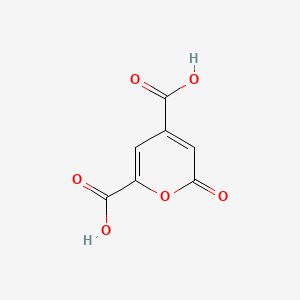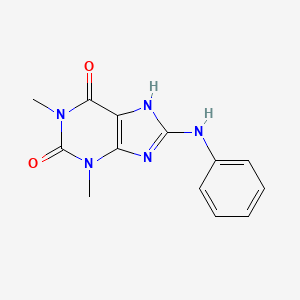
8-anilino-1,3-dimethyl-7H-purine-2,6-dione
Übersicht
Beschreibung
8-anilino-1,3-dimethyl-7H-purine-2,6-dione is an oxopurine.
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Psychotropic Activity
Research has highlighted the potential of 8-anilino-1,3-dimethyl-7H-purine-2,6-dione derivatives in the field of psychotropic medication. One study focused on the creation of new derivatives of this compound, examining their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These derivatives displayed notable antidepressant and anxiolytic properties in animal models (Chłoń-Rzepa et al., 2013). Another study also investigated similar compounds, focusing on their structural relationship to receptor affinity, particularly towards the serotonin 5-HT1A receptor, highlighting their antagonistic activity (Żmudzki et al., 2015).
Synthesis of New Derivatives and Structural Studies
Several studies have been conducted on the synthesis of new derivatives of 8-anilino-1,3-dimethyl-7H-purine-2,6-dione. For instance, Hesek and Rybár (1994) explored the creation of new thiadiazepino-purine ring systems, contributing to the structural diversity of this chemical class (Hesek & Rybár, 1994). Gobouri (2020) synthesized new purineselenyl and thiadiazolyl derivatives, providing insights into the structure and potential applications of these compounds (Gobouri, 2020).
Analysis of Molecular Interactions and Impurities
Research has also focused on the analysis of intermolecular interactions in derivatives of 8-anilino-1,3-dimethyl-7H-purine-2,6-dione. Shukla et al. (2020) conducted a detailed study on the interactions present in a xanthine derivative, which could be relevant for the design of new materials (Shukla et al., 2020). In a separate study, the identification of impurities in 8-chlorotheophylline, a related compound, was achieved using high-performance liquid chromatography, enhancing understanding of the purity and quality of these materials (Desai et al., 2011).
Synthesis and Study of Mixed Ligand-Metal Complexes
Shaker (2011) presented a study on the synthesis and analysis of mixed ligand-metal complexes of 1,3-dimethyl-7H-purine-2,6-dione, expanding the scope of applications for these compounds in the field of coordination chemistry (Shaker, 2011).
Eigenschaften
IUPAC Name |
8-anilino-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-17-10-9(11(19)18(2)13(17)20)15-12(16-10)14-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCJTNUAETXUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327499 | |
| Record name | NSC661161 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61034-15-9 | |
| Record name | NSC661161 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





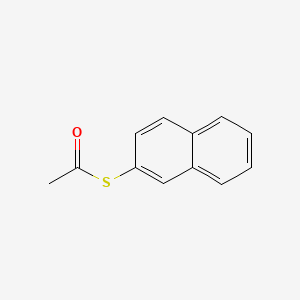
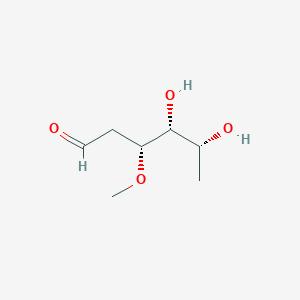

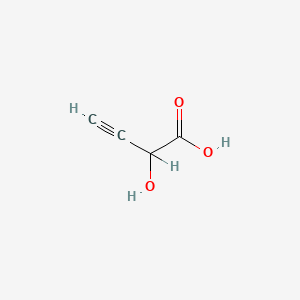
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol](/img/structure/B1200324.png)
